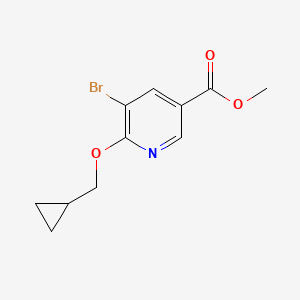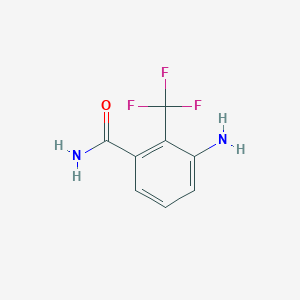
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound with significant interest in various fields of chemistry and industry. This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester and a ketone group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves multiple steps:
Bromination: The starting material, 3-(trifluoromethyl)phenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Esterification: The brominated product is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine.
Keto Formation: Finally, the ester undergoes a Claisen condensation with ethyl acetate to introduce the ketone functionality, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, and high-throughput purification techniques like crystallization or chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
科学的研究の応用
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The compound exerts its effects through interactions with various molecular targets, depending on its application. For instance, in enzyme inhibition studies, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, while the bromine atom can participate in halogen bonding interactions.
類似化合物との比較
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(3-chloro-5-(trifluoromethyl)phenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and binding properties.
Ethyl 3-(3-bromo-5-(methyl)phenyl)-3-oxopropanoate: Similar structure but with a methyl group instead of trifluoromethyl, which can influence lipophilicity and metabolic stability.
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a ketone, affecting hydrogen bonding and reactivity.
特性
分子式 |
C12H10BrF3O3 |
|---|---|
分子量 |
339.10 g/mol |
IUPAC名 |
ethyl 3-[3-bromo-5-(trifluoromethyl)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H10BrF3O3/c1-2-19-11(18)6-10(17)7-3-8(12(14,15)16)5-9(13)4-7/h3-5H,2,6H2,1H3 |
InChIキー |
GLQKKNZIVMUOFV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


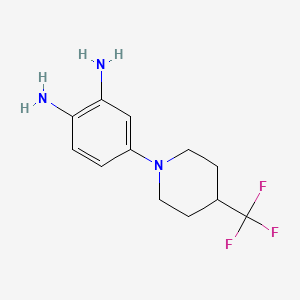
![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
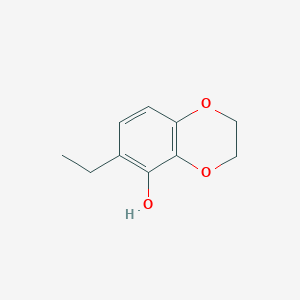
![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)
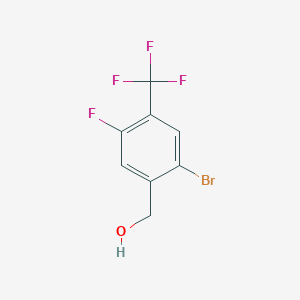
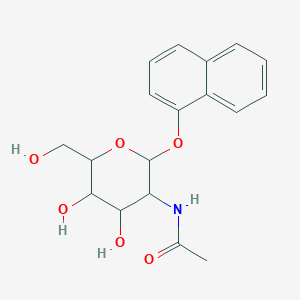
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)
![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)

![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)
